2-(Thiolan-3-yloxy)quinoline-4-carbonitrile
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Overview
Description
2-(Thiolan-3-yloxy)quinoline-4-carbonitrile is a versatile chemical compound with a unique structure that combines a quinoline core with a thiolan-3-yloxy group and a carbonitrile functional group. This compound is used in various scientific research applications, ranging from drug discovery to material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Thiolan-3-yloxy)quinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The quinoline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolan-3-yloxy group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
2-(Thiolan-3-yloxy)quinoline-4-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Thiolan-3-yloxy)quinoline-4-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the quinoline core may interact with enzymes or receptors, while the thiolan-3-yloxy and carbonitrile groups may modulate the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Thiolan-3-yloxy)quinoline-4-carbonitrile include:
- 2-(Thiolan-3-yloxy)quinoline-4-carboxamide
- 2-(Thiolan-3-yloxy)quinoline-4-carboxylic acid
- 2-(Thiolan-3-yloxy)quinoline-4-methyl ester
Uniqueness
This compound is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
2-(Thiolan-3-yloxy)quinoline-4-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10N2O1S1
- Molecular Weight : 226.29 g/mol
This compound features a quinoline backbone with a thiolane substituent, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study conducted on various quinoline derivatives found that those with electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives have been shown to inhibit enzymes critical for cancer cell proliferation and survival. For example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways .
- Apoptosis Induction : Similar compounds have been reported to enhance the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased cancer cell death .
Study on Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of various substituted quinolines, including derivatives structurally similar to this compound. Results indicated that compounds with thiolane moieties exhibited enhanced activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .
Anticancer Activity Investigation
In a study focusing on quinoline derivatives, compounds were tested for their ability to inhibit tumor growth in vivo. The results showed significant tumor suppression without notable toxicity to liver or kidney functions in treated mice . This suggests a favorable therapeutic index for compounds similar to this compound.
Data Tables
Properties
IUPAC Name |
2-(thiolan-3-yloxy)quinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-8-10-7-14(17-11-5-6-18-9-11)16-13-4-2-1-3-12(10)13/h1-4,7,11H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBMJLZYCTULIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC3=CC=CC=C3C(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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